Rifamycin W -

Rifamycin W

Catalog Number: EVT-1578589
CAS Number:
Molecular Formula: C35H45NO11
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rifamycin W is a lactam and an azamacrocycle.
Overview

Rifamycin W is a significant compound in the biosynthesis of rifamycins, a class of antibiotics known for their effectiveness against various bacterial infections, particularly tuberculosis. It serves as an intermediate in the production of other rifamycins, such as rifamycin B. This compound is derived from the actinomycete Amycolatopsis mediterranei, which is recognized for its ability to produce a variety of bioactive secondary metabolites.

Source

Rifamycin W is primarily sourced from the fermentation of Amycolatopsis mediterranei strains. These microorganisms are cultivated under specific conditions to optimize the yield of rifamycin compounds. The biosynthetic pathway leading to rifamycin W involves several enzymatic steps, utilizing precursors such as 3-amino-5-hydroxybenzoic acid and various polyketide synthases that assemble the initial structures necessary for further modifications and transformations .

Classification

Rifamycin W belongs to the class of polyketide antibiotics. Polyketides are a diverse group of natural products synthesized by polyketide synthases through a series of condensation reactions. Rifamycins are characterized by their complex structures and potent antibacterial properties, making them crucial in clinical settings .

Synthesis Analysis

Methods

The synthesis of rifamycin W can be achieved through both natural extraction from microbial sources and total synthesis in laboratory settings. The total synthesis involves coupling segments of the aliphatic ansa-chain with an aromatic chromophore, allowing for the construction of the complex molecular architecture characteristic of rifamycins .

Technical Details

The total synthesis typically requires multiple steps, including:

  1. Formation of the ansa-chain: This involves synthesizing the aliphatic portion using various chemical reactions, such as aldol condensations and cyclizations.
  2. Synthesis of the aromatic component: The aromatic part is synthesized separately and then coupled with the ansa-chain.
  3. Final assembly: The two segments are joined through specific coupling reactions, often employing protecting groups to manage functional groups throughout the synthesis process.

This method allows for the creation of analogs with potential enhanced antibacterial activity or altered pharmacokinetic properties .

Molecular Structure Analysis

Structure

Rifamycin W has a complex structure featuring a naphthalene ring system and an ansa-chain. Its molecular formula is C_{27}H_{29}O_{6}, and it has a molecular weight of approximately 453.52 g/mol. The structure includes several functional groups, such as hydroxyls and ketones, contributing to its biological activity .

Data

  • Molecular Formula: C_{27}H_{29}O_{6}
  • Molecular Weight: 453.52 g/mol
  • Structural Features: Naphthalene ring, ansa-chain, multiple hydroxyl groups.
Chemical Reactions Analysis

Reactions

Rifamycin W undergoes several chemical transformations during its biosynthetic pathway and in synthetic applications:

  1. Oxidative Cleavage: The conversion of rifamycin W into rifamycin B involves oxidative cleavage at specific double bonds (C-12/C-29), facilitated by cytochrome P450 enzymes .
  2. Hydroxylation and Acetylation: Subsequent modifications include hydroxylation at various positions on the ansa-chain and acetylation processes that enhance solubility and bioactivity.

Technical Details

The reactions are typically catalyzed by specific enzymes encoded within the Amycolatopsis genome, which orchestrate these transformations with high specificity and efficiency .

Mechanism of Action

Process

Rifamycin W exhibits its antibacterial properties primarily through inhibition of bacterial RNA polymerase. This action disrupts RNA synthesis in susceptible bacteria, leading to cell death.

Data

  • Target Enzyme: Bacterial RNA polymerase
  • Inhibition Mechanism: Binding to the enzyme's active site, preventing transcription.
  • Effectiveness: Particularly potent against mycobacterial species like Mycobacterium tuberculosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an orange-red powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Rifamycin W is relatively stable under acidic conditions but can degrade under alkaline or oxidative environments.
  • Melting Point: Approximately 180–185 °C.

These properties influence its formulation in pharmaceutical applications, where stability and solubility are critical for efficacy .

Applications

Scientific Uses

Rifamycin W is primarily utilized in antibiotic formulations for treating bacterial infections, especially tuberculosis. Its derivatives have been explored for enhanced efficacy against resistant strains of bacteria. Furthermore, it serves as a precursor in synthesizing other rifamycins with improved pharmacological profiles.

In addition to its medicinal applications, rifamycin compounds have been studied for their potential use in biosensors and analytical chemistry due to their unique chemical properties that allow for selective interactions with biological targets .

Introduction to Rifamycin W in the Context of Ansamycin Antibiotics

Rifamycin W represents a critical biosynthetic intermediate in the ansamycin antibiotic family, characterized by an aromatic chromophore bridged by an aliphatic ansa chain. This macrocyclic compound serves as the biochemical precursor to clinically essential antibiotics like rifamycin B and rifamycin SV, which form the basis of semisynthetic antituberculosis agents such as rifampicin and rifapentine [1] [4]. Unlike its bioactive derivatives, rifamycin W itself exhibits minimal antimicrobial activity, positioning it primarily as a biosynthetic pivot rather than a therapeutic agent [6] [8]. Its structural significance lies in the naphthoquinone core and C12–C29 olefinic bond, which undergo enzymatic rearrangement to form pharmacologically active molecules [8].

Taxonomic Origins of Rifamycin-Producing Organisms

Rifamycin biosynthesis originates from actinomycetes within the genus Amycolatopsis. The primary rifamycin-producing strains underwent significant taxonomic reclassification:

  • Initial classification (1957): Streptomyces mediterranei (isolated from soil in St. Raphael, France) [1] [7]
  • Reclassification (1969): Nocardia mediterranei (based on cell wall characteristics) [1]
  • Current designation (2004): Amycolatopsis rifamycinica (validated through 16S rRNA sequencing and absence of mycolic acids) [1] [5]

Genomic analysis of A. rifamycinica DSM 46095 revealed a rifamycin polyketide synthase (rif PKS) gene cluster differing by ~10% in nucleotide sequence from A. mediterranei S699, indicating strain-specific biosynthetic variations [5]. The rif gene cluster spans ~95 kb and encodes:

  • Type I polyketide synthases (RifA–E)
  • Post-PKS modification enzymes
  • Resistance and regulatory proteins [2] [5]

Table 1: Taxonomic Evolution of Rifamycin-Producing Strains

YearClassificationKey Features
1957Streptomyces mediterraneiIsolated from French soil sample; produced rifamycins A–E
1969Nocardia mediterraneiCell wall typical of Nocardia species
1986Amycolatopsis mediterraneiLacked mycolic acids; resistant to Nocardia phages
2004Amycolatopsis rifamycinica16S rRNA divergence from A. mediterranei S699

Rifamycin W as a Biosynthetic Intermediate in the Ansamycin Family

Rifamycin W (C₃₇H₄₅NO₁₂) occupies a central position in the rifamycin biosynthetic pathway:

Biosynthetic stages leading to Rifamycin W:

  • Starter unit formation: 3-Amino-5-hydroxybenzoic acid (AHBA) synthesized via the shikimate pathway [2] [8]
  • Polyketide chain assembly: AHBA extended by 10 acetate/propionate units via modular PKS (RifA–E) to form proansamycin X [2] [8]
  • Post-PKS modifications:
  • Dehydrogenation at C-8
  • Hydroxylation at C-34
  • Spontaneous aromatization to yield rifamycin W [6] [8]

Downstream transformations from Rifamycin W:

  • Oxidative cleavage: The C12–C29 olefin undergoes ketalization (catalyzed by putative cytochrome P450 Rif-Orf5) to form 27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS), the immediate precursor of rifamycin B [6] [8]
  • Alternative pathways: In rif-orf5 knockout strains (A. mediterranei S699 Δrif-orf5), rifamycin W accumulates and undergoes non-enzymatic retro-Claisen rearrangements, yielding derivatives like seco-rifamycins with altered bioactivities [6]

Table 2: Key Biosynthetic Intermediates Derived from Rifamycin W

IntermediateEnzymatic StepsStructural Features
Rifamycin WPost-PKS cyclizationΔ12,29 olefin; naphthoquinone chromophore
Rifamycin SOxidation of rifamycin SVQuinone structure; C-4 carbonyl
Rifamycin LRif15-mediated transketolation (C2 transfer)Glycolic acid moiety at C-4
Rifamycin BRif16-mediated ester-to-ether conversionC-4/C-1 ether linkage; glycolate attachment

Historical Discovery and Early Characterization of Rifamycin W

The rifamycin story began in 1957 at Gruppo Lepetit SpA (Milan, Italy), where microbiologist Pinhas Margalith isolated Streptomyces mediterranei from a soil sample. Chemists Piero Sensi and Maria Teresa Timbal identified a complex of five related compounds (rifamycins A–E) in fermentation broths [1] [7]. Initial characterization revealed:

  • Rifamycin B: The only stable but poorly active component
  • Rifamycins C/D: Highly active but caused severe local lesions in animal models [7]

A critical breakthrough came when Sensi observed that rifamycin B spontaneously transformed in aqueous solutions into more active derivatives:

  • Oxidation yielded rifamycin O
  • Hydrolysis produced rifamycin S
  • Ascorbic acid reduction generated rifamycin SV – the first clinically useful derivative [1] [3] [7]

Rifamycin W was identified later through isotopic labeling studies (¹³C-NMR) and mutant analysis. Key milestones include:

  • 1980s: Feeding experiments established rifamycin W as the branch point between rifamycin B and SV pathways [8]
  • 2018: Biochemical reconstitution proved Rif15 (transketolase) and Rif16 (P450) convert rifamycin S → L → B, confirming W’s role as the precursor to both pathways [8]
  • 2021: rif-orf5 deletion mutants accumulated rifamycin W and novel seco-derivatives, revealing non-enzymatic rearrangement routes [6]

The nomenclature "rifamycin" originated from the French crime film Rififi (1955), reflecting the challenging quest to characterize these compounds [1].

Properties

Product Name

Rifamycin W

IUPAC Name

(7E,9R,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone

Molecular Formula

C35H45NO11

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C35H45NO11/c1-14-9-8-10-15(2)35(47)36-22-12-23(38)24-25(32(44)20(7)33(45)26(24)34(22)46)28(40)16(3)11-21(13-37)31(43)19(6)30(42)18(5)29(41)17(4)27(14)39/h8-12,14,17-19,21,27,29-31,37,39,41-45H,13H2,1-7H3,(H,36,47)/b9-8+,15-10-,16-11+/t14-,17+,18+,19-,21+,27-,29+,30-,31+/m0/s1

InChI Key

PHKOJKSYBBXXED-OCENJLCRSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)CO)C)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)CO)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.